N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine, also known by its chemical identifier CAS number 1422955-31-4, is a compound that has garnered attention in scientific research due to its potential applications in cancer therapy. Specifically, it acts as an inhibitor of hypoxia-inducible factor 2 alpha, which plays a crucial role in tumor growth and survival under low oxygen conditions.
The compound is synthesized through various chemical methods, and its properties and applications are documented in several chemical databases and research articles. Notable sources include ChemicalBook and PubChem, which provide detailed information about its molecular structure, synthesis methods, and potential uses in scientific research.
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine falls under the classification of heterocyclic compounds due to the presence of the benzoxadiazole moiety. It is recognized for its role as a selective inhibitor of hypoxia-inducible factor 2 alpha.
The synthesis of N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine involves several key steps:
The synthesis may utilize various reagents such as chlorinating agents and solvents like ethanol or toluene under controlled conditions to ensure high yield and purity. The reaction conditions (temperature, time, and concentration) are critical for optimizing the synthesis process.
The molecular formula for N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine is . The compound features a complex structure that includes a benzoxadiazole ring attached to a chlorinated phenyl group and a nitro group.
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine participates in various chemical reactions typical of aromatic amines and nitro compounds:
These reactions are often facilitated by catalysts or specific reagents that promote reactivity while minimizing side reactions. Understanding these pathways is crucial for developing synthetic routes for related compounds.
The primary mechanism of action for N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine involves its binding to the PAS-B domain of hypoxia-inducible factor 2 alpha. This binding inhibits the heterodimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby reducing the expression of target genes associated with tumor growth.
Studies indicate that this compound exhibits significant selectivity for hypoxia-inducible factor 2 alpha over hypoxia-inducible factor 1 alpha with a dissociation constant (Kd) of approximately 81 nM.
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine is primarily used in scientific research as a potent inhibitor of hypoxia-inducible factor 2 alpha. Its applications include:
This compound represents a promising avenue for developing targeted therapies against specific cancer types influenced by oxygen availability.
This compound features a benzoxadiazole core structure substituted with a nitro group at position 4 and an amine linkage to a 3-chloro-5-fluorophenyl group at position 5. Its systematic IUPAC name is N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine, with the alternative chemical name N-(3-chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine used in crystallographic literature [6]. The molecular formula is C₁₂H₆ClFN₄O₃, yielding a molecular weight of 308.65 g/mol as confirmed by multiple analytical sources [1] [2] [3]. Its structural identity was unequivocally established through X-ray crystallography in the Protein Data Bank (PDB ID: 4ZQD), revealing its binding mode within the HIF-2α PAS-B domain [6].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1422955-31-4 |
IUPAC Name | N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Molecular Formula | C₁₂H₆ClFN₄O₃ |
Molecular Weight | 308.65 g/mol |
Canonical SMILES | C1=C(C2=NON=C2C(=C1N+[O-])NC3=CC(=CC(=C3)Cl)F |
The compound emerged from targeted benzoxadiazole derivatization programs aimed at developing hypoxia-inducible factor (HIF) inhibitors. Initial synthetic efforts focused on nitrobenzoxadiazole scaffolds as structural mimics of natural heterocyclic ligands [6]. Its specific identification as a HIF-2α antagonist resulted from high-throughput screening followed by structure-activity relationship (SAR) optimization, culminating in its characterization as "Compound 0X3" in foundational biochemical studies [6]. The critical breakthrough came in 2015 when its co-crystal structure with the HIF-2α/ARNT heterodimer was solved (2.87 Å resolution), revealing an unprecedented binding mechanism at the PAS-B domain interface that disrupts HIF-2α dimerization and downstream transcriptional activity [6]. This structural elucidation marked a milestone in targeted cancer therapeutics development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7